N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide
Description
Properties
Molecular Formula |
C10H9F3N2O |
|---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-8-2-1-6-4-14-5-7(6)3-8/h1-3,14H,4-5H2,(H,15,16) |
InChI Key |
IMNIQIOSXBSRON-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide typically involves:
- Construction or availability of the 2,3-dihydro-1H-isoindole or isoindoline intermediate.
- Introduction of the trifluoroacetamide moiety via acylation of the corresponding amine.
This approach aligns with common methods for preparing trifluoroacetamides by reacting amines with trifluoroacetic anhydride or trifluoroacetyl chloride.
Key Synthetic Steps and Conditions
Step 1: Preparation of the Isoindoline Intermediate
- Isoindoline derivatives are often synthesized via intramolecular cyclization of substituted benzylamines or via reduction of isoindolinones.
- According to patent US9085530B2, substituted dihydroisoindolinone intermediates can be prepared through cyclization reactions involving amine precursors, sometimes employing formamide or methanesulfonic acid as cyclization agents under heating.
- Protecting groups on amino substituents (e.g., carbamates like carbobenzyloxy or t-butyloxycarbonyl) may be used to control reactivity and selectivity during synthesis.
Step 2: Introduction of the Trifluoroacetamide Group
- The free amine on the isoindoline ring is acylated with trifluoroacetic anhydride or trifluoroacetyl chloride.
- This acylation generally proceeds under mild conditions, often in the presence of a base such as triethylamine to scavenge generated acid.
- The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at low temperatures to room temperature to avoid side reactions.
Representative Synthetic Route (Literature-Informed)
Detailed Reaction Outcomes and Analysis
Yield and Purity
- The cyclization step to form the isoindoline core can be sensitive to reaction time and temperature, with prolonged heating potentially lowering purity due to side reactions or decomposition.
- Acylation with trifluoroacetyl reagents is generally high yielding (>85%) with straightforward purification via column chromatography or recrystallization.
- Industrial scale-up challenges include controlling reaction exotherms during acylation and ensuring complete cyclization without overreaction or polymerization.
Reaction Optimization
- Use of protecting groups on amino substituents enhances selectivity and yield during cyclization and acylation steps.
- Avoidance of ultraviolet light catalysis (noted as problematic in related isoindoline syntheses) by using chemical cyclization agents improves safety and scalability.
- Solvent choice impacts reaction rate and product isolation; THF and DCM are preferred for their solvating ability and ease of removal.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclization Agent | Formamide or methanesulfonic acid heating | Efficient ring closure without UV light | Requires careful temperature control; long reaction times possible |
| Protecting Groups | Carbobenzyloxy, t-butyloxycarbonyl, etc. | Improved selectivity and yield | Additional steps for protection/deprotection |
| Acylation Reagents | Trifluoroacetic anhydride or trifluoroacetyl chloride | High yield, mild conditions | Sensitive to moisture; requires dry conditions |
| Purification | Column chromatography or recrystallization | High purity product | Column chromatography may complicate scale-up |
Summary of Research Outcomes
- The synthesis of this compound is well-established through the formation of the isoindoline intermediate followed by trifluoroacetylation.
- Recent patents highlight improvements in cyclization methodology avoiding hazardous UV catalysis and improving industrial feasibility.
- The trifluoroacetamide functionalization proceeds efficiently and cleanly, enabling access to the target compound with high purity suitable for pharmaceutical applications.
- Optimization of protecting groups and reaction conditions is critical for maximizing yield and simplifying purification.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetamide group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetic acid, while reduction could produce N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroethylamine.
Scientific Research Applications
N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form strong hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity. The dihydroisoindole moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below compares key parameters of the target compound with structurally related analogs:
*PSA: Polar Surface Area (Ų); †Estimated based on substituent contributions.
Key Differences and Implications
Core Structure :
- The target compound’s dihydroisoindole core differs from dihydroindole () and pyrazolone (). Isoindole derivatives often exhibit aromatic stabilization, influencing electronic properties and binding to hydrophobic pockets in proteins .
Substituent Effects: The trifluoroacetamide group in the target compound enhances lipophilicity and metabolic resistance compared to acetamide analogs (). Fluorine’s electronegativity may also strengthen dipole interactions in biological targets .
Synthetic Considerations :
- The trifluoroacetamide group may complicate synthesis due to the need for fluorinated reagents, whereas acetamide derivatives () are more straightforward to prepare.
Biological Activity
N-(2,3-Dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to a class of isoindole derivatives that have been synthesized through various methods, including cyclization reactions involving substituted anilines and acylating agents. The trifluoroacetamide moiety contributes to its unique properties, enhancing lipophilicity and potentially affecting biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. For instance:
- Cell Line Studies : The compound has shown significant antiproliferative effects against various cancer cell lines. In vitro assays indicated IC50 values in the low micromolar range against breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.3 | Induction of apoptosis via caspase activation |
| A549 | 6.1 | Cell cycle arrest at G1 phase |
| HCT116 | 4.8 | Inhibition of proliferation signals |
The mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : Flow cytometric analysis revealed that the compound induces apoptosis in cancer cells through activation of caspases 3 and 9 . This was confirmed by Western blotting showing increased levels of pro-apoptotic proteins.
- Cell Cycle Arrest : The compound also causes cell cycle arrest at the G1 phase in A549 cells, suggesting a disruption in the normal cell cycle progression .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cells, indicating oxidative stress as a contributing factor to its anticancer activity .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been studied for its neuroprotective effects :
- Oxidative Stress Modulation : It exhibits antioxidant properties that may protect neuronal cells from oxidative damage. Studies have shown that it reduces lipid peroxidation and enhances the activity of antioxidant enzymes in neuronal cell cultures .
Case Studies
Several case studies have been documented regarding the efficacy of isoindole derivatives:
- Study on Neuroprotection : A study demonstrated that derivatives similar to this compound significantly protected against neurotoxic agents in vitro by reducing apoptosis markers and enhancing cell viability .
- Anticancer Research : Another research initiative focused on synthesizing various isoindole derivatives and evaluating their cytotoxicity against different cancer types. The results indicated that compounds with trifluoroacetyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
